(S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
(S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the quinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and the addition of the difluoromethoxy and isoindolinyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Halogenation, alkylation, and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
(S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
(S)-1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific chemical structure, which provides a distinct spectrum of activity and potential for reduced resistance development compared to other quinolones.
Properties
CAS No. |
194804-76-7 |
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Molecular Formula |
C23H20F2N2O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m0/s1 |
InChI Key |
NJDRXTDGYFKORP-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Origin of Product |
United States |
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